molecular formula C14H12N2O B1311113 (2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one CAS No. 64908-88-9

(2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one

Cat. No.: B1311113
CAS No.: 64908-88-9
M. Wt: 224.26 g/mol
InChI Key: XNRPHFPVYAZSBF-FPYGCLRLSA-N
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Description

(2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one can be achieved through a base-catalyzed Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-aminobenzaldehyde with 3-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The aminophenyl group allows for nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

(2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular DNA or proteins may contribute to its antimicrobial or anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(4-Aminophenyl)-3-phenylprop-2-EN-1-one: Similar structure but with a phenyl group instead of a pyridinyl group.

    (2E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-EN-1-one: Similar structure but with a methoxyphenyl group.

    (2E)-1-(4-Aminophenyl)-3-(4-chlorophenyl)prop-2-EN-1-one: Similar structure but with a chlorophenyl group.

Uniqueness

(2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one is unique due to the presence of the pyridinyl group, which imparts distinct chemical properties and potential biological activities. The pyridinyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-13-6-4-12(5-7-13)14(17)8-3-11-2-1-9-16-10-11/h1-10H,15H2/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRPHFPVYAZSBF-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64908-88-9
Record name Acrylophenone, 4'-amino-3-(3-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064908889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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